molecular formula C14H18N4O2 B2957648 1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea CAS No. 1396781-76-2

1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea

Cat. No.: B2957648
CAS No.: 1396781-76-2
M. Wt: 274.324
InChI Key: ZXFJBWVEFUJLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea is a urea derivative featuring a phthalazine core substituted with a methyl group at position 3 and a ketone at position 4.

Properties

IUPAC Name

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)16-14(20)15-8-12-10-6-4-5-7-11(10)13(19)18(3)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFJBWVEFUJLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of phthalazinone derivatives with isocyanates. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .

Scientific Research Applications

1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Comparison of Phthalazine-Containing Urea Derivatives

Compound Name Core Structure Urea Substituent Molecular Formula Molecular Weight Key Features/Bioactivity Evidence Source
Target Compound Phthalazine Isopropyl Not explicitly provided* ~316 (estimated) High lipophilicity (isopropyl group) N/A
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(naphthalen-1-ylmethyl)urea Phthalazine Naphthalen-1-ylmethyl C22H20N4O2 372.4 Enhanced aromatic interactions
DDY02 (Urea derivative from ) Phthalazine-linked Pyridin-3-ylmethyl C35H32F3N7O5S ~720 (estimated) Dual NAMPT/PARP1 inhibition (breast cancer)

*The target compound’s molecular formula is inferred as approximately C16H18N4O2 based on structural analogs.

Key Observations :

  • Substituent Effects : The isopropyl group in the target compound likely confers moderate lipophilicity compared to the bulky naphthylmethyl group in , which may enhance membrane permeability but reduce solubility.

Heterocyclic Urea Derivatives with Alternative Cores

Table 2: Comparison with Urea Derivatives Featuring Different Heterocycles

Compound Name Core Structure Urea Substituent Molecular Formula Molecular Weight Key Features/Bioactivity Evidence Source
1-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-phenothiazin-10-yl)ethyl)urea (7f) Azetidinone Phenothiazine-ethyl Not provided Not provided Antibacterial, anticancer
Quinazolinone-based urea (e.g., from ) Quinazolinone Variable (e.g., phenyl) Variable ~300–400 Kinase inhibition, antibacterial
1-(3-(4-Chlorophenyl)-6-oxopyridazin-1-ylpropyl)-3-(3,5-dimethoxyphenyl)urea Pyridazine 3,5-Dimethoxyphenyl C22H23ClN4O4 442.9 Structural diversity in core

Key Observations :

  • Functional Group Synergy: Urea derivatives with electron-withdrawing groups (e.g., chloro in 7f) or aromatic systems (e.g., phenothiazine in ) often exhibit enhanced bioactivity, suggesting that the target’s methyl and ketone groups could modulate similar effects.

Biological Activity

1-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(propan-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H16N4O2C_{12}H_{16}N_4O_2, and its molecular weight is approximately 244.28 g/mol. The compound's structure includes a phthalazinone moiety, which is often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalazinone derivatives. For instance, compounds with similar structures have shown effectiveness as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased cancer cell death, particularly in tumors with BRCA mutations .

Table 1: Summary of Anticancer Activities

CompoundActivity TypeMechanism of Action
This compoundPARP inhibitorInhibition of DNA repair
2-Fluoro-5-(4-oxo-phthalazinyl)benzoic acidAntitumor activityInduction of apoptosis

Neuroprotective Effects

There is emerging evidence suggesting that phthalazinone derivatives may also exhibit neuroprotective effects. Research indicates that these compounds can modulate signaling pathways associated with neurodegenerative diseases, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Activity

Some derivatives of phthalazinones have been evaluated for their antimicrobial properties. In vitro studies suggest that certain modifications to the phthalazinone structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: PARP Inhibition and Cancer Treatment

A study conducted on a series of phthalazinone derivatives, including those similar to this compound, demonstrated significant antitumor activity in BRCA-deficient cancer models. The results indicated that these compounds effectively induced cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Neuroprotective Mechanisms

In a preclinical trial assessing the neuroprotective effects of phthalazinone derivatives, researchers found that these compounds could reduce oxidative stress and inflammation in neuronal cells. The mechanism was linked to the modulation of NF-kB signaling pathways, suggesting a potential role in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.